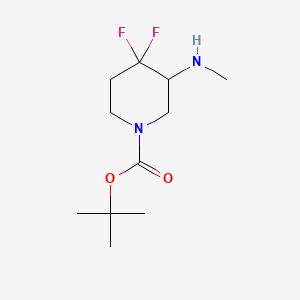

Tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate

説明

Tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a methylamino substituent at the 3-position, and two fluorine atoms at the 4,4-positions of the piperidine ring. This compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for chiral intermediates or as a precursor in the development of bioactive molecules. Its molecular formula is C₁₁H₂₀F₂N₂O₂, with an average molecular weight of 262.29 g/mol and a ChemSpider ID referenced under MFCD30502637 .

特性

分子式 |

C11H20F2N2O2 |

|---|---|

分子量 |

250.29 g/mol |

IUPAC名 |

tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-5-11(12,13)8(7-15)14-4/h8,14H,5-7H2,1-4H3 |

InChIキー |

ATKIACVXWJFCMO-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)NC)(F)F |

製品の起源 |

United States |

準備方法

Preparation Methods of tert-Butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate

Key Synthetic Routes and Reaction Conditions

Fluorination and Oxidation Steps

One common approach starts with tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives, which are converted to the difluoro analogs via electrophilic fluorination or oxidation followed by fluorination.

For example, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can be synthesized by oxidation of the corresponding hydroxy derivative using Dess-Martin periodinane in dichloromethane under inert atmosphere at 20 °C, followed by fluorination steps to introduce the difluoro groups at the 4-position. The oxidation yields a yellow solid intermediate, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

The reaction conditions for these steps typically involve dry solvents (e.g., dichloromethane, tetrahydrofuran), inert atmospheres (nitrogen or argon), and controlled temperatures ranging from 0 °C to room temperature.

Reductive Amination for Methylamino Substitution

The introduction of the methylamino group at the 3-position is often achieved by reductive amination of the corresponding 3-oxo intermediate with methylamine or methylamine equivalents.

Sodium triacetoxyborohydride is commonly used as the reducing agent in dichloromethane at room temperature over 17 hours, providing good yields of the methylamino-substituted product.

Alternative reductive amination methods include the use of polymer-supported isocyanate scavenger resins to improve purity and facilitate product isolation.

Protection and Deprotection of the Piperidine Nitrogen

The piperidine nitrogen is protected with a tert-butyl carbamate (Boc) group to prevent side reactions during functionalization.

The Boc protection is introduced by reacting piperidine derivatives with di-tert-butyl dicarbonate under basic conditions.

Deprotection, when needed, is carried out under acidic conditions, typically using trifluoroacetic acid in dichloromethane.

Representative Experimental Procedure

Alternative Synthetic Approaches

Sonogashira Coupling and Subsequent Functionalization : Some methods involve coupling reactions using copper(I) iodide catalysts in aqueous media under sonication to introduce functional groups on the piperidine ring, followed by reductive amination steps.

Photochemical Coupling Reactions : Copper(II) triflate catalyzed photochemical reactions under LED irradiation have been reported for coupling piperidine derivatives with arylacrylamides, which could be adapted for functionalization of related compounds.

Analytical Data and Characterization

The synthesized tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate is typically characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^19F NMR confirm the presence of difluoro groups and methylamino substitution.

Mass Spectrometry (MS) : Molecular ion peaks corresponding to the expected molecular weight confirm the compound identity.

Purity Assessment : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to assess purity.

Summary Table of Key Preparation Methods

化学反応の分析

Types of Reactions

Tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the removal of specific functional groups or the addition of hydrogen atoms.

Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-piperidine oxides, while nucleophilic substitution can produce a variety of substituted piperidine derivatives.

科学的研究の応用

Tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Amino vs. Heterocyclic Substituents: Replacement of the methylamino group with a pyrimidoindol moiety (as in ) increases molecular complexity and π-π stacking capacity, making it suitable for chiral separations .

Functional Group Impact : The methoxy-oxoethyl substituent in introduces ester functionality, enabling further derivatization via hydrolysis or coupling reactions .

Research Findings and Challenges

- Stereochemical Complexity: The (S)-enantiomer of tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate () exhibits distinct crystallographic properties compared to racemic mixtures, necessitating advanced chiral resolution techniques .

- Stability Issues : Fluorinated piperidines are prone to dehydrofluorination under basic conditions, requiring careful optimization of reaction pH and temperature .

生物活性

Tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics and possible interactions with biological targets.

- Molecular Formula: C11H20F2N2O2

- Molecular Weight: 250.29 g/mol

- IUPAC Name: tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate

- Canonical SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)NC)(F)F

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the piperidine ring, followed by the introduction of tert-butyl and difluoro groups. The methylamino group is incorporated through nucleophilic substitution reactions under controlled conditions to optimize yield and purity. Industrial methods may utilize automated reactors for efficiency and consistency in product quality.

The biological activity of tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways, potentially influencing metabolic processes or gene expression regulation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of piperidine derivatives indicates that modifications in the molecular structure can significantly impact biological efficacy. For instance, piperidine derivatives have been explored as inhibitors of critical enzymes in various biological pathways, including those involved in tuberculosis treatment .

| Compound | R Group | tPSA | cLogP | IC50 (μM) | GIC50 (μM) |

|---|---|---|---|---|---|

| 1 | 33 | 7.9 | 14 ± 3 | 8 ± 1 | |

| 15 | 16 | 7.1 | 25<x<50 | 13 ± 2 | |

| 16 | 16 | 5.8 | >50 | 28 ± 3 | |

| 17 | 16 | 7.2 | >50 | 23 ± a | |

| 18 | 28 | 5.7 | >50 | >50 |

This table summarizes some of the key findings related to various piperidine derivatives, illustrating their inhibitory concentrations against Mycobacterium tuberculosis (Mtb), which is crucial for developing new antitubercular agents.

Case Studies and Research Findings

Recent studies have highlighted the potential of piperidine derivatives, including tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate, as promising candidates for drug development:

- Antimycobacterial Activity : Research has demonstrated that certain piperidine derivatives exhibit significant inhibitory activity against Mtb, with IC50 values indicating effective concentrations for therapeutic action .

- Pharmacokinetic Properties : The evaluation of these compounds has also included assessments of their pharmacokinetic profiles, which are essential for determining their viability as pharmaceutical agents .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have shown that modifications in the structure can lead to enhanced potency against specific targets such as MenA in the menaquinone biosynthetic pathway, critical for Mtb survival under hypoxic conditions .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4,4-difluoro-3-(methylamino)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Fluorination : Use of difluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce fluorine atoms at the 4,4-positions. Reaction conditions require anhydrous solvents (e.g., THF) and controlled temperatures (−78°C to 0°C) to minimize side reactions .

- Methylamination : Introduction of the methylamino group at the 3-position via nucleophilic substitution or reductive amination. Catalysts like Pd/C or NaBH(OAc)₃ may enhance selectivity .

- Boc Protection : tert-Butyloxycarbonyl (Boc) protection of the piperidine nitrogen under basic conditions (e.g., DMAP, DIPEA) in dichloromethane .

Validation : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if handling powder to avoid inhalation .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile reagents (e.g., fluorinating agents) .

- Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent exothermic reactions .

- Storage : Store at −20°C under nitrogen in amber vials to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during fluorination steps?

Methodological Answer:

- Parameter Optimization : Screen fluorinating agents (e.g., XtalFluor-E vs. DAST) and solvents (e.g., DCM vs. THF) to improve regioselectivity.

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states and reduce byproducts .

- Kinetic Studies : Use in-situ IR or reaction calorimetry to identify rate-limiting steps and optimize temperature gradients .

Case Study : A 15% yield increase was achieved by switching from DAST to Deoxo-Fluor in THF at −40°C .

Q. What strategies are effective for assessing the compound’s interaction with biological targets?

Methodological Answer:

- Binding Assays :

- SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding affinity (KD) in real-time .

- Fluorescence Polarization : Label the compound with a fluorophore and monitor competitive displacement with known ligands .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in enzyme active sites. Validate with MD simulations (AMBER/GROMACS) .

Q. How can researchers address discrepancies in stability data under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies :

- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (phosphate/citrate) to formulations for pH-dependent stability .

Q. What advanced techniques are used to compare this compound with structural analogs?

Methodological Answer:

- SAR (Structure-Activity Relationship) :

- Crystallography : Co-crystallize the compound with target proteins to compare binding modes vs. analogs (e.g., difluoro vs. monofluoro derivatives) .

Q. What challenges arise during purification, and how can they be mitigated?

Methodological Answer:

- Common Issues :

- Advanced Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。